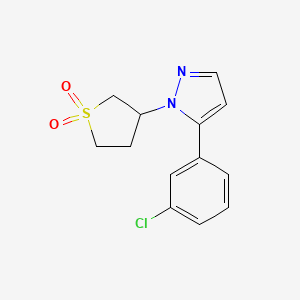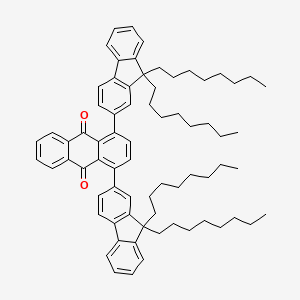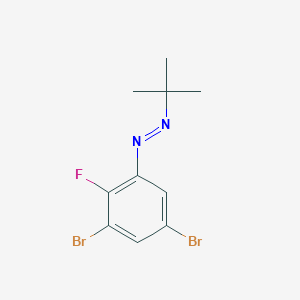
Diazene, (3,5-dibromo-2-fluorophenyl)(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazene, (3,5-dibromo-2-fluorophenyl)(1,1-dimethylethyl)- is a chemical compound with the molecular formula C10H11Br2FN2 It is characterized by the presence of diazene (N=N) functional group, along with bromine, fluorine, and tert-butyl substituents on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (3,5-dibromo-2-fluorophenyl)(1,1-dimethylethyl)- typically involves the following steps:
Bromination: The starting material, 2-fluoroaniline, undergoes bromination to introduce bromine atoms at the 3 and 5 positions of the phenyl ring.
Diazotization: The brominated product is then subjected to diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is coupled with tert-butylamine to form the final product, Diazene, (3,5-dibromo-2-fluorophenyl)(1,1-dimethylethyl)-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diazene, (3,5-dibromo-2-fluorophenyl)(1,1-dimethylethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The diazene group can be reduced to form hydrazine derivatives or oxidized to form azo compounds.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium amide or potassium thiolate in polar solvents.
Oxidation and Reduction: Use of reducing agents like sodium borohydride or oxidizing agents like potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazine derivatives.
Applications De Recherche Scientifique
Diazene, (3,5-dibromo-2-fluorophenyl)(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Diazene, (3,5-dibromo-2-fluorophenyl)(1,1-dimethylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The diazene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The bromine and fluorine substituents can enhance the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diazene, (3,5-dibromo-2-chlorophenyl)(1,1-dimethylethyl)
- Diazene, (3,5-dibromo-2-methylphenyl)(1,1-dimethylethyl)
- Diazene, (3,5-dibromo-2-iodophenyl)(1,1-dimethylethyl)
Uniqueness
Diazene, (3,5-dibromo-2-fluorophenyl)(1,1-dimethylethyl)- is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine substituent can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
832077-10-8 |
|---|---|
Formule moléculaire |
C10H11Br2FN2 |
Poids moléculaire |
338.01 g/mol |
Nom IUPAC |
tert-butyl-(3,5-dibromo-2-fluorophenyl)diazene |
InChI |
InChI=1S/C10H11Br2FN2/c1-10(2,3)15-14-8-5-6(11)4-7(12)9(8)13/h4-5H,1-3H3 |
Clé InChI |
HLUQHSNYHJILNR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N=NC1=C(C(=CC(=C1)Br)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B14193612.png)
![5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol](/img/structure/B14193622.png)
![1,3-Bis[4-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]propane-1,3-dione](/img/structure/B14193631.png)
![{[5-(Octylcarbamoyl)thiophen-3-YL]oxy}acetic acid](/img/structure/B14193636.png)
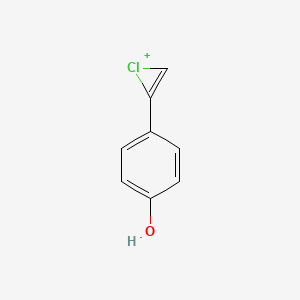
![9,10-Bis[(ethylsulfanyl)methyl]anthracene](/img/structure/B14193654.png)
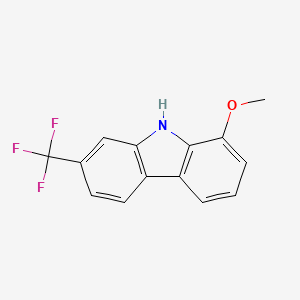
![3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14193662.png)

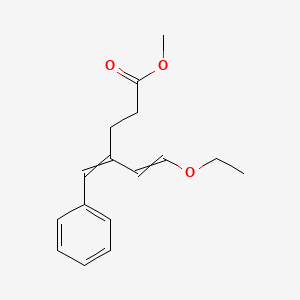
![2-[4-(4-Chlorobutoxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14193679.png)
![2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14193683.png)
